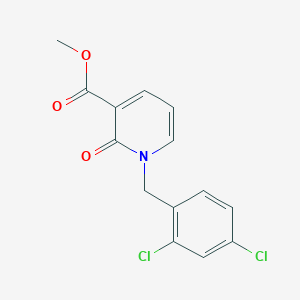

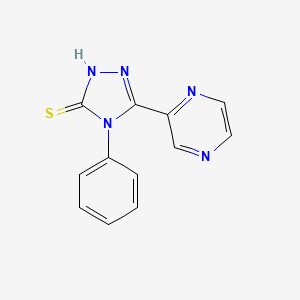

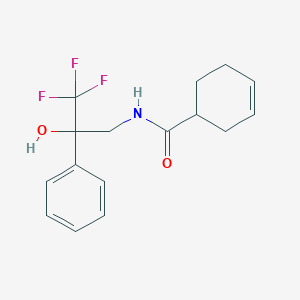

4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole . It is synthesized from the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide, which affords the 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide . This reaction yields the 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . The product is then reacted with chloroacetic acid followed by an acid-catalyzed esterification of the carboxylic acid with methyl alcohol to obtain the final product .Molecular Structure Analysis

The molecular structure of “this compound” has been studied using X-ray diffractometry . The central 1,2,4-triazole ring is substituted at the C3, N4, and C5 atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide . This reaction is followed by the reaction of the product with chloroacetic acid and an acid-catalyzed esterification with methyl alcohol .Mechanism of Action

Target of Action

It’s known that triazole derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

It’s known that triazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Triazole derivatives are known to influence a wide range of biochemical pathways due to their diverse target interactions .

Pharmacokinetics

The bioavailability of such compounds can be influenced by various factors, including their chemical structure, formulation, and the physiological characteristics of the individual .

Result of Action

It’s known that the effects of triazole derivatives can vary widely depending on their specific targets and the biochemical pathways they influence .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol. These factors can include physiological conditions (such as pH and temperature), the presence of other substances, and the specific characteristics of the target cells or tissues .

Advantages and Limitations for Lab Experiments

One advantage of using 4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol in lab experiments is its unique chemical structure, which makes it a promising candidate for use in drug discovery, material science, and catalysis. Another advantage is its potent antitumor activity against various cancer cell lines. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol. One direction is the further exploration of its potential applications in drug discovery, material science, and catalysis. Another direction is the study of its potential use in combination therapies for cancer treatment. Additionally, the study of this compound's potential use in other neurodegenerative diseases, such as Parkinson's disease, is another future direction. Finally, the development of more efficient and environmentally friendly synthesis methods for this compound is another important direction for future research.

Synthesis Methods

The synthesis of 4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol can be achieved through various methods, including the reaction of 2-aminopyrazine with phenyl isothiocyanate, followed by the reaction of the resulting product with 4-phenyl-3-buten-2-one. Another method involves the reaction of 2-aminopyrazine with thiocarbohydrazide, followed by the reaction of the resulting product with 4-phenyl-3-buten-2-one. Both methods have been shown to produce high yields of this compound.

Scientific Research Applications

4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of science. In drug discovery, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. This compound has also been studied for its potential use as a catalyst in various chemical reactions.

properties

IUPAC Name |

4-phenyl-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5S/c18-12-16-15-11(10-8-13-6-7-14-10)17(12)9-4-2-1-3-5-9/h1-8H,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOAGBKDTUZPRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=NC=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bicyclo[5.1.0]octanylmethanamine](/img/structure/B2389504.png)

![3-(4-chlorophenyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2389507.png)

![(E)-4-(Dimethylamino)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]but-2-enamide](/img/structure/B2389512.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2389515.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2389517.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2389518.png)

![4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2389521.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea](/img/structure/B2389523.png)